5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-methylphenoxy group, a propylsulfanyl chain, and an amine group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methylphenol and 3-chloropropylamine.
Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with 3-chloropropylamine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with thiourea to form the thiadiazole ring.
Final Product:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an antiviral and anticancer agent, with studies showing activity against specific viruses and cancer cell lines.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways: It can interfere with metabolic pathways, leading to the inhibition of essential processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar structure but lacks the propylsulfanyl chain.
5-(4-Methylphenyl)-1,3,4-thiadiazole-2-amine: Similar structure but lacks the chloro group.
Uniqueness
5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to the combination of its chloro-methylphenoxy group and propylsulfanyl chain, which may contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C12H14ClN3OS2 |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
5-[3-(4-chloro-3-methylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H14ClN3OS2/c1-8-7-9(3-4-10(8)13)17-5-2-6-18-12-16-15-11(14)19-12/h3-4,7H,2,5-6H2,1H3,(H2,14,15) |
InChI Key |
NSNIKLCLVAVWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCSC2=NN=C(S2)N)Cl |
Origin of Product |
United States |
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